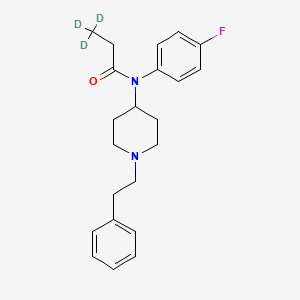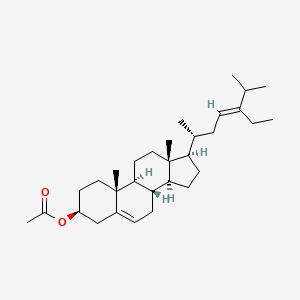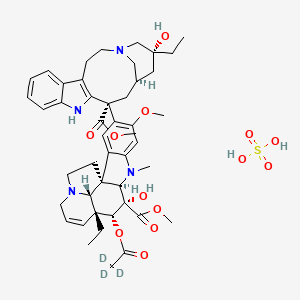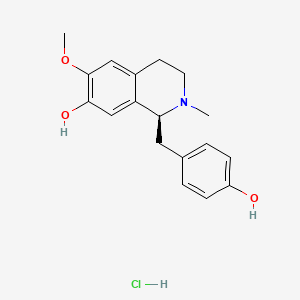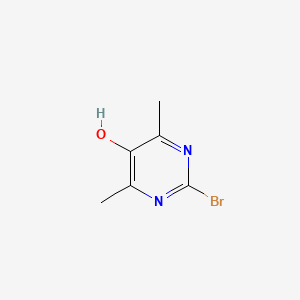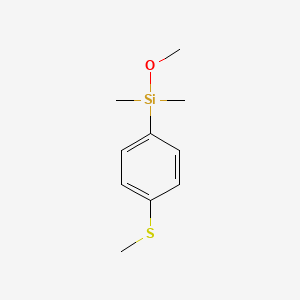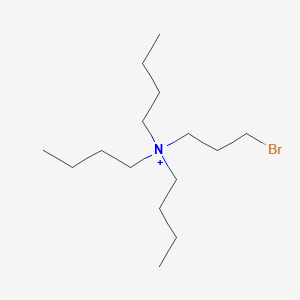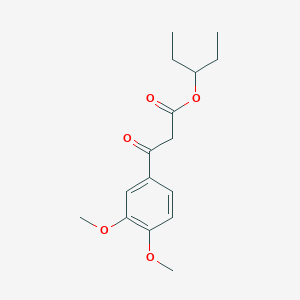
(2R,3S)-2-(3-oxobutyl) Citronellal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(3-oxobutyl) Citronellal is a chiral monoterpenoid compound with a unique structure that includes both an aldehyde and a ketone functional group. This compound is known for its distinctive lemon-like aroma and is found in the essential oils of various plants, such as lemongrass and eucalyptus. It is widely used in the fragrance and flavor industries due to its pleasant scent and flavor profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(3-oxobutyl) Citronellal typically involves the selective reduction of citronellal, followed by the introduction of the oxobutyl group. One common method is the catalytic hydrogenation of citronellal using a chiral catalyst to ensure the correct stereochemistry. This is followed by a Friedel-Crafts acylation reaction to introduce the oxobutyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of citronellal can be performed using specific reductases, followed by chemical modification to introduce the oxobutyl group. This method is preferred for its efficiency and environmentally friendly nature.
化学反応の分析
Types of Reactions
(2R,3S)-2-(3-oxobutyl) Citronellal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with amines to form imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: (2R,3S)-2-(3-carboxybutyl) Citronellal.
Reduction: (2R,3S)-2-(3-hydroxybutyl) Citronellal.
Substitution: (2R,3S)-2-(3-imino-butyl) Citronellal.
科学的研究の応用
(2R,3S)-2-(3-oxobutyl) Citronellal has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and flavor profile.
作用機序
The mechanism of action of (2R,3S)-2-(3-oxobutyl) Citronellal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines, which can further react to form more complex structures. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Citronellal: A monoterpenoid with a similar structure but lacks the oxobutyl group.
Citronellol: An alcohol derivative of citronellal, known for its rose-like aroma.
Geraniol: Another monoterpenoid with a similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
(2R,3S)-2-(3-oxobutyl) Citronellal is unique due to its dual functional groups (aldehyde and ketone) and its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H24O2 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC名 |
(2R,3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal |
InChI |
InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14-/m0/s1 |
InChIキー |
ADHHNQWKEIKGAW-JSGCOSHPSA-N |
異性体SMILES |
C[C@@H](CCC=C(C)C)[C@@H](CCC(=O)C)C=O |
正規SMILES |
CC(CCC=C(C)C)C(CCC(=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
